

# Lifirafenib Clinical Development: Application Notes and Experimental Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Compound Profile and Mechanism of Action

**Lifirafenib (BGB-283)** is a novel, investigational, small-molecule inhibitor targeting key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of **B-RAFV600E**, **wild-type A-RAF**, **B-RAF**, **C-RAF**, and the **epidermal growth factor receptor (EGFR)** [1] [3] [4]. As a first-in-class **RAF dimer inhibitor**, it is designed to target both monomeric and dimeric forms of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical MAPK activation and acquired resistance [1] [4].

## Phase I Monotherapy Study (NCT02610361): Design and Protocol

This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid tumors harboring *B-RAF*, *K-RAS*, or *N-RAS* mutations [1].

## Study Objectives and Endpoints

The protocol defined clear primary and secondary endpoints for each phase of the study.

Table 1: Primary and Secondary Study Endpoints

| Phase           | Primary Endpoints                                             | Secondary/Exploratory Endpoints                                       |
|-----------------|---------------------------------------------------------------|-----------------------------------------------------------------------|
| Dose Escalation | Safety, Tolerability, MTD, DLTs [1]                           | PK, ORR, SD, PFS, DoR, FDG-PET-CT change [1]                          |
| Dose Expansion  | Investigator-assessed ORR in preselected mutation cohorts [1] | PFS, DoR, SD, DCR, Clinical Benefit Rate, safety, steady-state PK [1] |

## Experimental Methodology: Patient Selection and Dosing

- **Patient Population:** Adults with histologically/cytologically confirmed advanced solid tumors, ECOG Performance Status  $\leq 1$ , for whom no effective standard therapy was available. Mutation status was assessed locally [1].
- **Exclusion Criteria:** Included untreated leptomeningeal or brain metastases, major surgery within 28 days, or unresolved  $>$ Grade 1 toxicity from prior therapy [1].
- **Dosing Protocol:** The study employed a sequential cohort design.
  - **Cycle 0:** A single dose on Day 1, followed by a 2-day treatment-free period for single-dose PK sampling [1].
  - **Cycle 1+:** Continuous once-daily dosing from Days 4-24 in 21-day cycles. After Cycle 1, patients received continuous once-daily dosing in 21-day cycles [1].
  - **Dose Levels:** Escalation cohorts evaluated 5, 10, 20, 30, 40, 50, and 60 mg once daily. An alternative 50 mg once-daily regimen on a week-on/week-off schedule was also explored [1].
- **Dose Modification Rules:** Treatment continued until unacceptable toxicity, withdrawal, or progression. Treatment beyond progression was permitted if clinical benefit was derived. Protocol-defined criteria guided dose reductions, interruptions, and discontinuations [1].

## Key Experimental Findings and Quantitative Data

The study established the **maximum tolerated dose (MTD) at 40 mg/day** and the **recommended Phase II dose (RP2D) at 30 mg/day** [1]. Dose-limiting toxicities were reversible thrombocytopenia and non-hematologic toxicity [1].

Table 2: Summary of Antitumor Activity in Phase I Monotherapy Study

| Tumor Type / Mutation                  | Confirmed Objective Responses            | Additional Findings                |
|----------------------------------------|------------------------------------------|------------------------------------|
| <b>B-RAF Mutated Tumors</b>            | 8 patients (ORR=17% in 53 evaluable) [5] | -                                  |
| - <i>B-RAFV600E/K Melanoma</i>         | 5 PRs (1 post-BRAF/MEK inhibitor) [1]    | 1 CR in B-RAF-mutated melanoma [1] |
| - <i>B-RAFV600E Thyroid (PTC)</i>      | 2 PRs [1]                                | -                                  |
| - <i>B-RAFV600E LGSOC</i>              | 1 PR [1]                                 | -                                  |
| - <i>B-RAF-mutated NSCLC</i>           | 1 unconfirmed PR [1]                     | -                                  |
| <b>K-RAS/N-RAS Mutated Tumors</b>      | -                                        | -                                  |
| - <i>K-RAS Endometrial Cancer</i>      | 1 PR [1]                                 | -                                  |
| - <i>K-RAS codon 12 NSCLC</i>          | 1 PR [1]                                 | -                                  |
| - <i>K-RAS/N-RAS Colorectal Cancer</i> | 0 responses (n=20) [1]                   | -                                  |

Table 3: Most Common Treatment-Emergent Adverse Events (Grade  $\geq 3$ )

| Adverse Event | Frequency (n; %) |
|---------------|------------------|
| Hypertension  | 23 (17.6%)       |
| Fatigue       | 13 (9.9%)        |

## Phase Ib Combination Therapy Study (NCT03905148): Design and Protocol

An ongoing Phase Ib trial investigates **lifirafenib** in combination with **mirdametinib (PD-0325901)**, an investigational MEK inhibitor, based on the rationale for vertical pathway blockade [4] [6].

## Combination Therapy Experimental Design

- **Study Population:** Patients with advanced or refractory solid tumors harboring *RAS* mutations, *RAF* mutations, or other MAPK pathway aberrations [4].
- **Dosing Protocol (Part A - Escalation):** The dose-escalation phase evaluated nine different dosing levels and schedules to determine the MTD and/or RP2D [6]. Regimens included continuous once-daily dosing and intermittent schedules (e.g., 5 days on/2 days off, or lead-in dosing) [6].
- **Assessment Endpoints:** Primary endpoints were safety, tolerability, DLT incidence, and PK. Antitumor activity (ORR) was a key secondary endpoint [6].

## Preliminary Combination Therapy Data

As of the January 20, 2023, data cut-off, results from 71 treated patients demonstrated a favorable safety profile [4]. The most common treatment-related AEs (>15%) were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%), with low rates of Grade  $\geq 3$  AEs [6].

Table 4: Antitumor Activity of **Lifirafenib** + Mirdametinib in Efficacy-Evaluable Patients (n=62)

| Tumor Type                      | Confirmed Objective Responses (n; %) | Notable Mutation Context                                |
|---------------------------------|--------------------------------------|---------------------------------------------------------|
| All Comers                      | 14 (22.6%)                           | Various <i>KRAS</i> , <i>NRAS</i> , <i>BRAF</i> [4] [6] |
| Low-Grade Serous Ovarian Cancer | 10/17 (58.8%)                        | -                                                       |
| Endometrial Cancer              | 2/4 (50%)                            | <i>BRAF</i> fusion or <i>KRAS</i> mutation [4]          |
| Non-Small Cell Lung Cancer      | 2/11 (18.2%)                         | <i>NRAS</i> mutation or <i>BRAF</i> V600E [4]           |

## Signaling Pathway and Clinical Trial Logic

The following diagrams illustrate the mechanistic rationale and clinical translation of **lifirafenib** using the DOT language.

## Protocol Conclusions and Future Directions

**Lifirafenib** demonstrates an acceptable risk-benefit profile with clinically meaningful antitumor activity in patients with *B-RAFV600*-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer, as well as in certain *K-RAS*-mutated NSCLC and endometrial carcinomas [1] [5]. The lack of response in *RAS*-mutated colorectal cancer highlights tumor type-specific variability [1].

The combination of **lifirafenib** with mirdametinib represents a promising vertical inhibition strategy, with early data showing encouraging efficacy, particularly in LGSOC, and a manageable safety profile [4] [6]. Future clinical development should focus on direct comparisons with first-generation BRAF inhibitors and further exploration of combination therapies in biomarker-selected patient populations resistant or refractory to existing MAPK pathway inhibitors [1]. The dose-expansion portion of the combination study, employing a tumor-agnostic approach in biomarker-selected patients, is anticipated to provide further validation [4] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I, Open-Label, Dose - Escalation / Dose -Expansion Study of... [pmc.ncbi.nlm.nih.gov]
2. Lifirafenib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]
4. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
5. Lifirafenib Active in Melanoma, Other Solid Tumors [onclive.com]

6. Plus Mirdametinib Shows Tolerable Safety in BRAF/KRAS... Lifirafenib [targetedonc.com]

To cite this document: Smolecule. [Lifirafenib Clinical Development: Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533141#lifirafenib-dose-escalation-study-design-solid-tumors>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)